molecular formula C17H11FN6S B2638928 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile CAS No. 956606-66-9

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2638928
CAS No.: 956606-66-9
M. Wt: 350.38
InChI Key: JXHDUJUMJTVBGJ-UHFFFAOYSA-N
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Description

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a sophisticated chemical hybrid scaffold combining a 5-aminopyrazole-4-carbonitrile motif with a thieno[2,3-d]pyrimidine system. This complex architecture is of significant interest in medicinal chemistry and drug discovery research. The 5-aminopyrazole-4-carbonitrile core is a recognized privileged structure in pharmaceutical development, with documented applications in the discovery of kinase inhibitors . The specific substitution pattern, featuring a 4-fluorophenyl group, is a common pharmacophore that enhances biological activity and optimizes physicochemical properties, as evidenced in related compounds developed as selective p38 MAP kinase inhibitors . The primary research applications for this compound include its use as a key intermediate in the synthesis of novel bioactive molecules and as a candidate for high-throughput screening in drug discovery programs. Its molecular framework suggests potential for investigating structure-activity relationships in various therapeutic targets, particularly protein kinases. Researchers value this compound for its versatility in modular synthesis approaches, enabling efficient exploration of chemical space around the pyrazole and thienopyrimidine cores . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6S/c1-9-13(10-2-4-12(18)5-3-10)14-16(21-8-22-17(14)25-9)24-15(20)11(6-19)7-23-24/h2-5,7-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHDUJUMJTVBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the thienopyrimidine core, followed by the introduction of the pyrazole ring and the fluorophenyl group. Reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Features/Applications Reference ID
Target Compound Thieno[2,3-d]pyrimidine-pyrazole 5-(4-Fluorophenyl), 6-methyl, 5-amino, 4-carbonitrile Enhanced metabolic stability due to fluorophenyl; potential kinase inhibition
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 6-(4-Fluorophenyl), 1-p-tolyl, 5-butylamino, 7-oxo Reduced planarity due to dihydropyrimidine; possible solubility challenges
6-Amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 4-(2-Fluorophenyl), 1-(4-methylphenyl), pyran ring Pyran ring improves solubility; fluorophenyl enhances target affinity
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl, trifluoromethylsulfinyl Broad-spectrum insecticide; sulfinyl group critical for activity

Functional Group Impact

  • Fluorophenyl Groups : Present in the target compound and analogs, fluorination improves metabolic stability and lipophilicity but may reduce aqueous solubility .
  • Carbonitrile vs. Sulfinyl Groups : The carbonitrile in the target compound offers electronic withdrawal, while sulfinyl groups in fipronil () enhance pesticidal activity via oxidative metabolism .

Crystallographic and Analytical Methods

  • The target compound’s structure could be resolved using SHELX () or SIR97 (), as seen in analogous pyrano-pyrazole derivatives () .

Biological Activity

The compound 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile represents a novel structure within the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The following article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Chemical Formula : C₁₃H₉FN₄OS
  • Molecular Weight : 292.35 g/mol

Structural Features

The compound features a pyrazole core substituted with a thienopyrimidine moiety and a fluorophenyl group, which may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds similar to 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile often exhibit activity against various biological pathways:

  • Inhibition of Kinases : Many pyrazole derivatives have been identified as selective inhibitors of kinases, including p38 MAP kinase. These inhibitors can modulate inflammatory responses and have potential applications in treating diseases such as rheumatoid arthritis and cancer .
  • Antimicrobial Activity : Some studies suggest that similar compounds possess broad-spectrum antimicrobial properties, effective against various bacterial strains. This is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

1. Anticancer Properties

A notable study highlighted the efficacy of a related pyrazole derivative in inhibiting cancer cell proliferation. The compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways .

2. Anti-inflammatory Effects

In another investigation, a series of pyrazole-based compounds were screened for their anti-inflammatory properties. One derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases .

3. Selectivity and Potency

The selectivity of these compounds for specific targets has been established through high-throughput screening methods. For instance, the structural analysis revealed unique binding interactions that enhance selectivity for p38 MAP kinase over other kinases .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
AnticancerPyrazole Derivative AInduces apoptosis in cancer cells
Anti-inflammatoryPyrazole Derivative BInhibits pro-inflammatory cytokines
AntimicrobialPyrazole Derivative CBroad-spectrum activity against bacterial strains

Table 2: Structural Features Comparison

Compound NameMolecular Weight (g/mol)Key Functional Groups
5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile292.35Pyrazole, Thienopyrimidine, Fluorophenyl
Related Pyrazole Derivative A300.40Pyrazole, Alkyl Chain
Related Pyrazole Derivative B295.50Pyrazole, Aromatic Ring

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized starting from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives. Key steps involve cyclization with reagents like formic acid, formamide, urea, or thiourea to form the pyrazolo[3,4-d]pyrimidine core. For example, reacting 5-amino-pyrazole-4-carbonitrile with formic acid yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . The thieno[2,3-d]pyrimidine moiety is typically introduced via condensation reactions with sulfur-containing precursors.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of substituents, particularly the fluorophenyl and methyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitriles (-CN) and amines (-NH₂). X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. What is the role of the 4-fluorophenyl group in the compound’s reactivity?

The 4-fluorophenyl group acts as an electron-withdrawing substituent, stabilizing intermediates during synthesis and influencing regioselectivity in cyclization reactions. Fluorine’s electronegativity enhances the compound’s metabolic stability, which is critical for biological studies .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict favorable intermediates and transition states. Computational tools like the ACD/Labs Percepta Platform enable property prediction (e.g., solubility, logP), while ICReDD’s reaction path search methods integrate experimental data to refine synthetic conditions .

Q. What experimental design strategies minimize trial-and-error in reaction optimization?

Design of Experiments (DoE) statistically identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize yield by analyzing interactions between reaction time and reagent stoichiometry . High-throughput screening accelerates parameter space exploration.

Q. How to address contradictions in reported synthetic yields or by-product formation?

Systematic variation of reaction conditions (e.g., pH, solvent) coupled with advanced analytics (HPLC, LC-MS) isolates key variables. Computational validation of competing reaction mechanisms (e.g., via transition state analysis) clarifies discrepancies. Cross-referencing crystallographic data with NMR assignments resolves structural ambiguities .

Q. What mechanistic insights explain the formation of the thieno[2,3-d]pyrimidine core?

Isotopic labeling studies (e.g., using ¹³C or ¹⁵N) track atom migration during cyclization. Computational studies suggest that sulfur participation in the thieno ring formation proceeds via a thiourea intermediate, with the methyl group at position 6 sterically directing regioselectivity .

Q. How to evaluate structure-activity relationships (SAR) for this compound’s biological activity?

Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or varying pyrazole substituents). Biological assays (e.g., kinase inhibition or cytotoxicity screens) quantify activity, while molecular docking simulations map interactions with target proteins (e.g., ATP-binding pockets in kinases) .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Their Roles

ReagentRole in SynthesisReference
Formic acidCyclization agent for pyrimidine core
ThioureaIntroduces sulfur for thieno ring
4-FluorophenylisocyanateFunctionalizes pyrazole position 1

Q. Table 2. Computational Tools for Reaction Optimization

Tool/MethodApplicationReference
DFT CalculationsTransition state modeling
ICReDD PathfinderReaction condition narrowing
ACD/Labs PerceptaPhysicochemical property prediction

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